Ibrutinib impurity 15

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in drug substances and finished pharmaceutical products. veeprho.combiomedres.us This practice has become a mandatory and critical component of the drug development and approval process, enforced by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comlongdom.org

The core importance of impurity profiling lies in several key areas:

Patient Safety: The primary driver for impurity profiling is to ensure patient safety. globalpharmatek.com Certain impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks. biomedres.uslongdom.org Identifying and quantifying these impurities allows manufacturers to assess potential hazards and mitigate risks. longdom.org

Drug Efficacy and Stability: Impurities can compromise the efficacy of a drug or its stability over its shelf life. longdom.org Degradation products, for instance, can reduce the concentration of the active ingredient or destabilize the formulation. longdom.org Impurity profiling helps identify potential degradation pathways, which is crucial for establishing appropriate storage conditions and ensuring the drug maintains its quality. globalpharmatek.com

Process Optimization and Quality Control: By tracking the formation of impurities, manufacturers can gain insights into the manufacturing process. globalpharmatek.com This information is vital for optimizing synthesis pathways to minimize the generation of process-related impurities and for establishing robust quality control strategies. pharmaffiliates.comglobalpharmatek.com

Regulatory Compliance: Comprehensive impurity profiling data is a non-negotiable requirement for new drug applications submitted to regulatory authorities. longdom.orgglobalpharmatek.com Adherence to guidelines, such as those from the International Council for Harmonisation (ICH), demonstrates the integrity of the API and safeguards public health. globalpharmatek.com

Classification of Ibrutinib-Related Impurities: Process-Related, Degradation, and Miscellaneous

Impurities associated with Ibrutinib (B1684441), like those in other synthetically produced drugs, are generally classified into three main categories based on their origin, as outlined by the ICH. daicelpharmastandards.comich.org

Interactive Table: Classification of Pharmaceutical Impurities

| Impurity Class | Origin | Description | Examples in Ibrutinib |

|---|---|---|---|

| Process-Related | Arise during the manufacturing (synthesis and purification) process. ich.org | Includes unreacted starting materials, by-products, intermediates, reagents, ligands, and catalysts. ich.orgyoutube.com | N-Desmethyl Ibrutinib daicelpharmastandards.com |

| Degradation | Formed due to the chemical instability of the drug substance during storage or handling. | Results from exposure to specific conditions like light, heat, humidity, or through reactions like hydrolysis and oxidation. daicelpharmastandards.com | Hydrolysis product of Ibrutinib daicelpharmastandards.com |

| Miscellaneous | Do not fall into the other categories. | Includes inorganic impurities like salts and residual solvents used in the manufacturing process. daicelpharmastandards.com | Inorganic salts, residual solvents daicelpharmastandards.com |

Research and forced degradation studies on Ibrutinib have shown that the drug substance is particularly susceptible to degradation under acidic, alkaline (base), and oxidative stress conditions, leading to the formation of various degradation products. nih.govtandfonline.comtandfonline.com One study identified three significant unknown degradation impurities resulting from oxidative stress alone. nih.govoup.com Another found a major degradation impurity when Ibrutinib was exposed to basic conditions. tandfonline.com

Within this regulatory and scientific framework, specific impurities are identified, synthesized, and used as reference standards for analytical testing. "Ibrutinib Impurity 15" is one such specified impurity.

Interactive Table: Research Findings on this compound

| Parameter | Details | Source(s) |

|---|---|---|

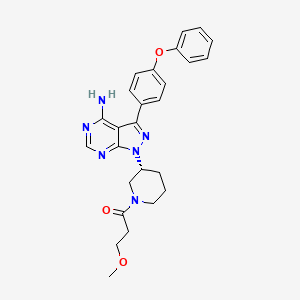

| Chemical Name | (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one | clearsynth.com |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one | clearsynth.com |

| CAS Number | 2031255-26-0 | clearsynth.comchemsrc.comfluorochem.co.uk |

| Molecular Formula | C₂₆H₂₈N₆O₃ | clearsynth.comchemsrc.com |

| Molecular Weight | 472.54 g/mol | clearsynth.comchemsrc.com |

| Application | Used as a reference standard in analytical method development, validation, and quality control for Ibrutinib production. | clearsynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3/c1-34-15-13-22(33)31-14-5-6-19(16-31)32-26-23(25(27)28-17-29-26)24(30-32)18-9-11-21(12-10-18)35-20-7-3-2-4-8-20/h2-4,7-12,17,19H,5-6,13-16H2,1H3,(H2,27,28,29)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYSNWCXWUETLP-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into Ibrutinib Impurity 15 Formation

Stress Degradation Pathways of Ibrutinib (B1684441) Yielding Impurities

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Ibrutinib has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov

Ibrutinib demonstrates susceptibility to hydrolytic degradation, with the rate and products of degradation being highly dependent on pH. The drug is sensitive to both acidic and alkaline conditions, particularly at elevated temperatures. nih.govresearchgate.net

Under acidic stress (e.g., 1 M HCl at 80°C), studies have identified the formation of a single primary degradation product, designated as DP-I. nih.govsci-hub.box In contrast, alkaline conditions (e.g., 1 M NaOH at 80°C) induce more extensive degradation, resulting in at least five distinct degradation products (DPs). nih.gov These include the same DP-I formed under acidic conditions, along with four other impurities identified as DP-II, DP-V, DP-VIII, and DP-IX. nih.govsci-hub.box The structure of Ibrutinib impurity 15, characterized by a 3-methoxypropan-1-one moiety, is not consistent with typical products of amide or ether hydrolysis, and it has not been identified as a significant product of hydrolytic degradation in these studies.

Ibrutinib is found to be extremely sensitive to oxidative stress, showing significant degradation even at room temperature when exposed to oxidizing agents like hydrogen peroxide (H2O2). nih.govresearchgate.net This instability highlights the importance of protecting the drug substance from oxidative conditions during manufacturing and storage.

Comprehensive analysis using liquid chromatography-mass spectrometry (LC-MS) has revealed the formation of at least five degradation products under oxidative stress (e.g., 10% H2O2 at room temperature). nih.gov These byproducts have been designated as DP-III, DP-IV, DP-VI, DP-VII, and DP-X. nih.govsci-hub.box The formation of these impurities involves modifications to the Ibrutinib molecule resulting from its interaction with the oxidizing agent. This compound is not reported among the byproducts generated through these specific oxidative degradation pathways.

Table 1: Summary of Ibrutinib Degradation Products under Hydrolytic and Oxidative Stress This table is interactive. You can sort and filter the data.

| Stress Condition | Temperature | Degradation Products Formed | Reference |

|---|---|---|---|

| Acidic Hydrolysis (1 M HCl) | 80 °C | DP-I | nih.govsci-hub.box |

| Alkaline Hydrolysis (1 M NaOH) | 80 °C | DP-I, DP-II, DP-V, DP-VIII, DP-IX | nih.govsci-hub.box |

| Oxidative Degradation (10% H₂O₂) | Room Temperature | DP-III, DP-IV, DP-VI, DP-VII, DP-X | nih.govsci-hub.box |

The photostability of Ibrutinib has yielded varied results in degradation studies. Several studies report that Ibrutinib is stable under neutral photolytic conditions, showing no significant degradation when exposed to light conforming to ICH Q1B guidelines. nih.govresearchgate.net However, other research indicates that significant degradation can occur under photolytic conditions when combined with acidic or alkaline environments, suggesting a pH-dependent photosensitivity. nih.govresearcher.life Despite these observations, this compound has not been identified as a product of photolytic degradation.

In its solid state, Ibrutinib generally exhibits good thermal stability under standard testing conditions (e.g., 105°C for 24 hours). nih.gov However, when subjected to higher temperatures that approach or exceed its melting point (approximately 155°C), thermal degradation can occur. acs.org

At elevated temperatures, Ibrutinib can undergo reactions that may lead to the formation of more complex structures, including high-molecular-weight oligomers and dimers. acs.orgnih.gov The presence of double bonds within the Ibrutinib structure contributes to this potential for oligomerization at high temperatures. acs.org One specific thermal degradation product that has been identified is ibrutinib di-piperidine. acs.org The formation of this compound has not been associated with thermal degradation pathways.

Table 2: Summary of Ibrutinib Stability under Photolytic and Thermal Stress This table is interactive. You can sort and filter the data.

| Stress Condition | Finding | Notable Byproducts | Reference |

|---|---|---|---|

| Photolytic (Neutral) | Generally stable | None reported | nih.govresearchgate.net |

| Photolytic (Acidic/Alkaline) | Significant degradation observed | Not specified | nih.govresearcher.life |

| Thermal (Solid State, < 105°C) | Generally stable | None reported | nih.gov |

| Thermal (Melt, > 155°C) | Degradation and oligomerization | Ibrutinib di-piperidine | acs.org |

Process-Related Impurity Formation During Ibrutinib Synthesis

Process-related impurities are substances that are formed as byproducts during the synthesis of an active pharmaceutical ingredient (API). daicelpharmastandards.com These impurities can arise from side reactions, unreacted intermediates, or reagents.

The available evidence strongly suggests that this compound is a process-related impurity formed during the final stages of Ibrutinib synthesis. smolecule.com The final step in many synthetic routes to Ibrutinib involves an acylation reaction, where the piperidine (B6355638) nitrogen of the intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is reacted with acryloyl chloride to form the final molecule. guidechem.comgoogle.com

This compound is identified as (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one. smolecule.com Its structure differs from Ibrutinib in the acyl group attached to the piperidine ring (a 3-methoxypropanoyl group instead of a propenoyl group). This structural difference indicates that the impurity likely forms when the piperidine intermediate reacts with a different acylating agent present in the reaction mixture. This could be 3-methoxypropionyl chloride or a related reactive species, potentially present as an impurity in the acryloyl chloride starting material or formed through a side reaction with a methoxy-containing solvent or reagent during the acylation step. smolecule.com

Residual Starting Materials and Reagents

The formation of this compound, identified as (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one, is primarily attributed to the presence of specific reactive impurities in the starting materials and reagents utilized during the final acylation step of the Ibrutinib synthesis. This process-related impurity arises from a competitive side reaction that runs parallel to the main reaction forming the active pharmaceutical ingredient (API).

The final stage in the synthesis of Ibrutinib involves the acylation of the key intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with an acryloylating agent, most commonly acryloyl chloride. google.comguidechem.com This reaction introduces the critical acryloyl moiety onto the piperidine ring of the intermediate, which is essential for Ibrutinib's therapeutic activity.

However, the presence of residual impurities within the acylating agent can lead to the formation of structurally similar impurities. In the case of this compound, the structural difference lies in the acyl group attached to the piperidine nitrogen. Instead of the intended acryloyl group (prop-2-enoyl), impurity 15 possesses a 3-methoxypropanoyl group.

This structural variance strongly suggests that the formation of this compound is a direct consequence of a competing acylation reaction with a methoxy-containing analogue present as an impurity in the reaction mixture. The most probable culprit is 3-methoxypropanoic acid or its more reactive acid chloride derivative, 3-methoxypropionyl chloride. If present in the acryloyl chloride reagent, 3-methoxypropionyl chloride will compete to acylate the piperidine nitrogen of the Ibrutinib intermediate.

Acryloyl chloride itself is known to be an unstable reagent, susceptible to decomposition and polymerization, which can lead to the presence of various impurities. google.com These impurities can then participate in side reactions, yielding products with structures closely related to Ibrutinib, thereby complicating the purification process. google.com

The table below illustrates the key reactants and the resulting products of the intended reaction versus the competitive side reaction leading to this compound.

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Acryloyl chloride | Ibrutinib |

| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 3-Methoxypropionyl chloride (Impurity) | This compound |

The control of this compound levels therefore hinges on the stringent quality control of the raw materials, particularly the acylating agent used in the final synthetic step. Analytical testing of incoming batches of acryloyl chloride for the presence of 3-methoxypropanoic acid or its derivatives is a critical measure to prevent the formation of this impurity. The following table outlines the key compounds involved in the formation of Ibrutinib and Impurity 15.

| Compound Name | Role in Synthesis |

| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Key Intermediate |

| Acryloyl chloride | Acylating Reagent (for Ibrutinib) |

| 3-Methoxypropanoic acid / 3-Methoxypropionyl chloride | Residual Reagent/Impurity (for Impurity 15) |

| Ibrutinib | Desired Final Product |

| This compound | Process-Related Impurity |

Advanced Analytical Methodologies for Ibrutinib Impurity 15 Profiling and Characterization

Chromatographic Separation Techniques for Impurity Isolation and Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for separating impurities from the API and other related substances. The development of robust and sensitive separation methods is the first step in the impurity profiling workflow.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Ibrutinib (B1684441) and its impurities. jetir.orgctppc.org Stability-indicating HPLC methods are specifically designed to separate the API from a multitude of potential impurities, including process-related substances and degradation products formed under various stress conditions like acid/base hydrolysis, oxidation, and thermal stress. researchgate.netresearchgate.net

For the effective separation of Ibrutinib and its related compounds, including Impurity 15, specific chromatographic conditions are optimized. These methods typically employ C18 columns, which provide excellent separation for moderately polar to nonpolar compounds. researchgate.netoup.com A gradient elution is often necessary to resolve all impurities from the main Ibrutinib peak within a reasonable timeframe. oup.com The mobile phase commonly consists of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier, like acetonitrile (B52724). researchgate.netoup.com The selection of appropriate columns and mobile phase conditions is critical to achieve the desired resolution and sensitivity. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | X-Bridge C18 (150 x 4.6 mm, 3.5 µm) | oup.com |

| Mobile Phase A | 10 mM potassium dihydrogen phosphate with 0.025% trifluoroacetic acid and acetonitrile (85:15) | oup.com |

| Mobile Phase B | 10 mM potassium dihydrogen phosphate with 0.07% trifluoroacetic acid and acetonitrile (30:70) | oup.com |

| Elution Mode | Gradient | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection | Photodiode Array (PDA) at 220 nm | oup.comresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm). nih.govresearchgate.net UHPLC methods are particularly advantageous for complex impurity profiles where baseline separation of closely eluting peaks is challenging.

In the context of Ibrutinib impurity analysis, UHPLC methods have been developed to separate a wide range of degradation products and process impurities. nih.govresearchgate.net These methods provide superior peak shapes and allow for the detection of trace-level impurities. The typical setup involves a UHPLC system coupled with a photodiode array (PDA) or a mass spectrometer detector, using columns such as the Acquity UPLC C18. nih.govresearchgate.net The enhanced separation efficiency of UHPLC is crucial for accurately quantifying impurities like Ibrutinib impurity 15, especially when they are present at very low levels.

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) | nih.govresearchgate.net |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0) | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile | nih.govresearchgate.net |

| Elution Mode | Gradient | nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection Wavelength | 215 nm | nih.gov |

Preparative Chromatography for Impurity Enrichment and Isolation

When an unknown impurity is detected during routine analysis, its structural elucidation is required. This necessitates the isolation of the impurity in a sufficient quantity and purity for spectroscopic analysis. Preparative chromatography is the standard technique for this purpose. nih.gov The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. oup.com

The same stationary and mobile phases from the optimized analytical method are typically used to maintain the separation selectivity. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the isolated compound. This enriched sample is then subjected to advanced spectroscopic techniques for definitive structural confirmation. oup.comnih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once this compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to determine its precise chemical structure.

Mass Spectrometry (MS and HRMS/MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for obtaining molecular weight information and elemental composition. daicelpharmastandards.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of an impurity. nih.govnih.gov For this compound, HRMS analysis would confirm its elemental composition as C₂₆H₂₈N₆O₃. smolecule.com

Tandem mass spectrometry (MS/MS) is used to probe the structure further by inducing fragmentation of the protonated molecule [M+H]⁺. nih.gov The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule. By analyzing the fragments, researchers can confirm the presence of the core pyrazolo[3,4-d]pyrimidine structure, the phenoxyphenyl side chain, and the modified piperidine (B6355638) ring, thereby elucidating how the impurity's structure differs from that of the parent Ibrutinib molecule. nih.govresearchgate.netnih.gov This workflow is essential for the rapid and confident identification of unknown impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information about molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. oup.comnih.gov Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional NMR are used to establish the complete chemical structure and stereochemistry of the isolated impurity. nih.gov

For this compound, ¹H NMR spectroscopy would reveal the number and connectivity of protons in the molecule, while ¹³C NMR would provide information about the carbon skeleton. daicelpharmastandards.com The spectra would confirm the key structural features, such as the aromatic protons of the phenoxyphenyl group and the aliphatic protons of the piperidine and methoxypropyl groups. Crucially, the absence of signals corresponding to the vinyl protons of the acryloyl moiety (present in Ibrutinib) and the appearance of new signals for the methoxypropan-1-one side chain would definitively confirm the structure of Impurity 15. smolecule.comdaicelpharmastandards.com

Vibrational Spectroscopy (FT-IR) in Impurity Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful, non-destructive tool for the characterization of pharmaceutical impurities. americanpharmaceuticalreview.comnih.gov It provides a unique molecular "fingerprint" by probing the vibrational modes of covalent bonds within a molecule. americanpharmaceuticalreview.com This technique is instrumental in identifying functional groups and confirming the structure of unknown impurities isolated during the manufacturing process or stability studies of Ibrutinib. nih.govacs.org

In the context of this compound, FT-IR analysis is crucial for identifying any alterations in the molecular structure compared to the parent Ibrutinib molecule. The FT-IR spectrum of crystalline Ibrutinib shows characteristic strong peaks for the ν(C–O–C) stretching frequency of the two connected aromatic cycles at 1239 cm⁻¹ and for the ν(C═O) stretching frequency at 1651 and 1636 cm⁻¹. acs.org By comparing the FT-IR spectrum of impurity 15 with that of Ibrutinib, analysts can detect changes such as the absence, presence, or shift of specific absorption bands. These spectral differences can indicate modifications in key functional groups, aiding in the elucidation of the impurity's structure. For instance, changes in the regions associated with amide, aromatic, or alkene vibrations could signify degradation or transformation of the Ibrutinib molecule.

The data obtained from FT-IR is often used in conjunction with other analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a complete structural confirmation of isolated impurities. nih.govoup.com

| Wavenumber Range (cm⁻¹) | Functional Group | Significance in Impurity Characterization |

|---|---|---|

| 3500-3200 | N-H (Amine/Amide) | Changes may indicate modification of the aminopyrazolopyrimidine core. |

| 3100-3000 | C-H (Aromatic/Alkene) | Alterations could suggest changes to the phenyl or acryloyl groups. |

| 1700-1600 | C=O (Amide) | Shifts or absence of this peak points to modification of the acryloyl moiety. acs.org |

| 1600-1450 | C=C (Aromatic) | Indicates the integrity of the aromatic ring structures. |

| 1300-1000 | C-O (Ether) | Verifies the presence of the phenoxyphenyl group. acs.org |

On-line Hydrogen/Deuterium (B1214612) Exchange LC-MS for Active Hydrogen Identification

On-line Hydrogen/Deuterium (H/D) exchange coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a sophisticated technique used for identifying the number of active or labile hydrogens in a molecule. researchgate.net This method is particularly valuable for distinguishing between structural isomers of impurities, which may not be easily differentiated by mass spectrometry or chromatographic data alone. researchgate.net

The process involves introducing a deuterium source, typically deuterium oxide (D₂O), into the mobile phase of the LC-MS system. researchgate.net As the analyte, such as this compound, passes through the system, hydrogens attached to heteroatoms (like oxygen, nitrogen, or sulfur) can exchange with deuterium atoms from the solvent. mdpi.com This exchange results in a mass shift in the molecule's mass spectrum, corresponding to the number of exchanged hydrogens. The rate of this exchange is influenced by factors such as pH and temperature. mdpi.commdpi.com

For this compound, H/D exchange LC-MS can provide critical structural information. By determining the number of exchangeable protons, analysts can confirm or rule out potential structures. For example, if an impurity is suspected to be a hydrolysis product of the amide group in Ibrutinib, H/D exchange would show a different number of active hydrogens compared to an impurity formed through modification of an aromatic ring. This technique complements other structural elucidation tools by providing specific information about the molecule's functional groups and their hydrogen-bonding environment. researchgate.netmdpi.com

Method Development and Validation Principles for Impurity Analysis

The development and validation of analytical methods for impurity profiling are governed by stringent principles to ensure the methods are reliable, accurate, and fit for their intended purpose. These principles are essential for the quality control of both the drug substance and the drug product. oup.com

Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities. researchgate.net The development of a SIAM is a regulatory requirement and a critical component of the stability testing program for any drug, including Ibrutinib. hmrlabs.comcal-laboratories.comyoutube.com

The core of developing a SIAM involves subjecting the drug substance to forced degradation or stress studies. slideshare.net Ibrutinib, for instance, has been shown to be sensitive to acid, base, and peroxide conditions, while remaining stable under heat, UV, humidity, and water. researchgate.net These stress conditions are designed to generate potential degradation products, including impurities like this compound.

The analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must be able to separate the parent drug peak from all the impurity peaks generated during these stress studies. researchgate.netresearchgate.net The validation of the method is performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines key parameters that must be evaluated. researchgate.nethmrlabs.com

| Validation Parameter | Objective |

|---|---|

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. hmrlabs.com |

| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net |

| Accuracy | To assess the closeness of the test results obtained by the method to the true value. researchgate.nethmrlabs.com |

| Precision (Repeatability & Intermediate Precision) | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. oup.comhmrlabs.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. oup.com |

| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. oup.com |

Application of Quality by Design (QbD) in Analytical Method Optimization

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. etflin.com When applied to analytical methods, it is referred to as Analytical QbD (AQbD). celonpharma.com The goal of AQbD is to develop robust and effective analytical methods by design, rather than by trial and error. etflin.com

The AQbD process for an Ibrutinib impurity method would begin with defining the Analytical Target Profile (ATP). The ATP outlines the performance requirements for the method, such as the need to accurately quantify this compound at a specific reporting threshold (e.g., 0.05%). etflin.comcelonpharma.com

Following the definition of the ATP, a risk assessment is performed to identify Critical Method Parameters (CMPs)—variables that can significantly impact the method's performance. For an HPLC method, CMPs could include column temperature, mobile phase pH, flow rate, and gradient composition. nih.govresearchgate.netnih.gov

Design of Experiments (DoE) is then utilized to systematically study the effects of these CMPs on the Critical Method Attributes (CMAs), which are the method's performance characteristics (e.g., resolution between peaks, peak symmetry). nih.gov This statistical approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of operating parameters within which the method has been shown to meet its performance criteria. youtube.com Operating within the MODR ensures the method's robustness and reliability for routine quality control analysis of Ibrutinib and its impurities. researchgate.netresearchgate.net

Synthetic Routes for Ibrutinib Impurity 15 and Reference Standard Generation

Design and Execution of Impurity-Specific Synthesis

Ibrutinib (B1684441) impurity 15, identified as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one, is classified as a process-related impurity. smolecule.comdaicelpharmastandards.com Such impurities are typically formed during the synthesis of the API from starting materials, intermediates, or by-products. daicelpharmastandards.com The structure of Ibrutinib impurity 15 suggests that it is formed in a manner analogous to the final step of Ibrutinib synthesis, but with a different acylating agent.

The synthesis of Ibrutinib involves the acylation of the intermediate (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride. The specific synthesis of Impurity 15 is designed to replicate a potential side reaction where a methoxy-containing reactant is used instead.

A common synthetic approach involves a multi-step process that begins with the coupling of key intermediates. smolecule.com The designed synthesis for this compound specifically involves the reaction of the core intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with a 3-methoxypropionylating agent, such as 3-methoxypropionyl chloride, in the presence of a suitable base and solvent. smolecule.com This acylation reaction attaches the 3-methoxypropanoyl group to the piperidine (B6355638) ring of the intermediate, yielding the final impurity molecule. smolecule.com Reaction conditions, such as temperature and reaction time, are carefully controlled to maximize yield and minimize the formation of further by-products. smolecule.com

Table 1: Chemical Profile of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one |

| Molecular Formula | C26H28N6O3 smolecule.compharmaffiliates.com |

| Molecular Weight | 472.5 g/mol smolecule.com |

Purification Strategies for High-Purity Reference Standards

Achieving the high level of purity required for a reference standard (often >99.5%) necessitates robust purification strategies. eurofins.com Following the synthesis of crude this compound, a multi-step purification process is employed to isolate the compound from unreacted starting materials, reagents, and any side products. smolecule.compharmtech.com

The primary purification techniques include:

Crystallization: This is a fundamental technique used to purify solid compounds. The crude impurity is dissolved in a suitable solvent system at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. smolecule.com This process may be repeated multiple times (recrystallization) to achieve higher purity. eag.com

Chromatography: Chromatographic methods are essential for separating compounds with high resolution. who.int High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of pharmaceutical impurities. who.intjocpr.com The crude mixture is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates, allowing for their separation. jocpr.com Other chromatographic techniques like Gas Chromatography (GC) may also be used, particularly for volatile impurities. who.int

The selection of the specific purification strategy depends on the physicochemical properties of the impurity and the nature of the by-products in the reaction mixture. A combination of these techniques is often required to meet the stringent purity requirements for a certified reference standard. pharmtech.comeag.com The final purity of the reference standard is confirmed using a suite of analytical techniques, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. eurofins.compharmtech.com

Table 2: Overview of Purification Techniques for Reference Standards

| Technique | Principle | Application for this compound |

|---|---|---|

| Recrystallization | Separation of a crystalline solid from soluble impurities based on differences in solubility. eag.com | Primary purification of the crude synthetic product to remove major impurities. smolecule.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a liquid mobile phase. who.intjocpr.com | High-resolution purification to isolate the impurity from structurally similar compounds and achieve high purity. who.int |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. who.int | Used to detect and quantify any residual volatile impurities or solvents. pharmtech.comwho.int |

| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration by partitioning analytes between a solid sorbent and a liquid phase. jocpr.com | Can be used for sample preparation before final high-resolution purification. jocpr.com |

Control Strategies and Pharmaceutical Quality Management for Ibrutinib Impurities

Process Control and Optimization to Minimize Impurity Levels

The formation of Ibrutinib (B1684441) impurity 15 can occur as a process-related impurity during the synthesis of Ibrutinib or as a degradation product. daicelpharmastandards.comsmolecule.com Therefore, stringent control over the manufacturing process is paramount to minimize its levels in the final API. Key strategies involve the optimization of reaction conditions and the implementation of effective purification methods.

The synthesis of Ibrutinib often involves acylation reactions, which have been identified as a potential source of impurity formation. smolecule.com Careful control of various process parameters during these critical steps is essential. For instance, temperature is a critical parameter that can significantly influence the reaction kinetics and the formation of byproducts. In one described synthesis method, the acylation reaction is conducted at a controlled temperature of -10°C to manage the impurity profile. patsnap.com Maintaining a low temperature can help to slow down the rate of side reactions that may lead to the formation of Ibrutinib impurity 15.

In addition to controlling the reaction conditions, purification of the crude Ibrutinib is a crucial step in removing impurities. A multi-step purification process is often employed to achieve the desired purity of the final product. google.com One effective method involves an initial purification step using silica (B1680970) gel adsorption. google.com In this process, the crude Ibrutinib is dissolved in a suitable organic solvent, and silica gel is added to the solution. The silica gel selectively adsorbs impurities, which can then be removed by filtration. google.com This is followed by a recrystallization step, where the semi-purified Ibrutinib is dissolved in a different solvent system and allowed to crystallize, leaving the remaining impurities in the solution. google.com This combination of purification techniques has been shown to be effective in achieving a final product with a purity of over 99.8%. google.com

The following interactive table summarizes key process control strategies for minimizing the levels of this compound.

Table 1: Process Control and Optimization Strategies for this compound

| Control Strategy | Process Parameter | Description | Objective |

|---|---|---|---|

| Reaction Optimization | Temperature | Maintaining a low and controlled temperature (e.g., -10°C) during acylation steps. patsnap.com | To minimize the rate of side reactions and byproduct formation. |

| Reagent Addition | Controlled and gradual addition of reagents. | To prevent localized high concentrations that can lead to unwanted reactions. | |

| Solvent System | Selection of appropriate solvents for reaction and purification. | To ensure optimal reaction conditions and facilitate effective impurity removal. | |

| Purification | Silica Gel Adsorption | Dissolving the crude product and treating it with silica gel to adsorb impurities. google.com | To remove a significant portion of impurities from the crude product. |

Impurity Profiling and Specification Setting

A comprehensive impurity profiling is essential to understand the impurity landscape of the Ibrutinib API. This involves the use of advanced analytical techniques to detect, identify, and quantify all potential impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed analytical methods for this purpose. ctppc.orgjetir.org These techniques offer high sensitivity and selectivity, allowing for the accurate determination of impurity levels. ctppc.org The availability of a reference standard for this compound is crucial for the accurate quantification and validation of these analytical methods. synzeal.com

The establishment of appropriate specifications for impurities is a critical component of quality control. These specifications, or acceptance criteria, define the maximum allowable level of each impurity in the final drug substance. The setting of these limits is guided by the International Council for Harmonisation (ICH) guidelines, specifically the Q3A guideline for impurities in new drug substances. fda.govich.org According to these guidelines, the qualification threshold for an impurity is based on the maximum daily dose of the drug. gmpinsiders.com For impurities that are known to have significant biological activity or toxic effects, the limits are set at a level that is justified by safety data. fda.gov

The specification for a new drug substance should include a list of specified impurities, which are those that are individually listed with their own acceptance criteria. fda.gov The selection of impurities to be included in the specification is based on the impurity profile observed in batches manufactured by the proposed commercial process, as well as those from stability and clinical development studies. fda.govich.org

The following interactive table outlines the key aspects of impurity profiling and specification setting for this compound.

Table 2: Impurity Profiling and Specification Setting for this compound

| Aspect | Method/Guideline | Description | Purpose |

|---|---|---|---|

| Identification & Quantification | HPLC, LC-MS | Chromatographic techniques used to separate, identify, and quantify impurities. ctppc.orgjetir.org | To establish a comprehensive impurity profile of the Ibrutinib API. |

| Reference Standard | A highly purified sample of this compound. synzeal.com | To enable accurate identification and quantification of the impurity in analytical testing. | |

| Specification Setting | ICH Q3A Guideline | International guideline for setting impurity limits in new drug substances. fda.govich.org | To ensure that impurity levels are within safe and acceptable limits. |

| Maximum Daily Dose | The highest recommended daily dose of the drug. gmpinsiders.com | A key factor in determining the qualification threshold for impurities. |

| Acceptance Criteria | Specified Impurity Limit | The maximum allowable level for an individual, specified impurity. fda.gov | To ensure that each known impurity is controlled within a safe and justified limit. |

Role of Risk Assessment in Impurity Control

A proactive approach to impurity control involves the implementation of a robust risk assessment strategy, which is a cornerstone of the Quality by Design (QbD) paradigm in pharmaceutical manufacturing. nih.govnih.gov Risk assessment is a systematic process of identifying, analyzing, and evaluating potential risks to product quality, and then implementing control measures to mitigate those risks. In the context of this compound, a risk assessment would focus on identifying the process parameters and material attributes that could potentially lead to its formation.

The first step in a risk assessment is to identify potential failure modes, which are the ways in which a process could fail to meet its quality targets. For this compound, potential failure modes could include excursions in reaction temperature, incorrect stoichiometry of reactants, or the presence of reactive impurities in starting materials. Tools such as Failure Mode and Effects Analysis (FMEA) can be used to systematically identify and prioritize these potential failure modes based on their severity, occurrence, and detectability. nih.gov

Once the critical process parameters (CPPs) that have the highest potential to impact the formation of this compound are identified, a control strategy can be developed to mitigate these risks. This control strategy may involve implementing tighter process controls, such as more precise temperature monitoring and control systems, or introducing additional analytical tests to monitor the levels of critical raw materials. The goal of the risk assessment is to build quality into the manufacturing process, rather than relying solely on end-product testing to ensure quality. nih.gov

The following interactive table illustrates the application of risk assessment in the control of this compound.

Table 3: Risk Assessment in the Control of this compound

| Risk Assessment Step | Tool/Methodology | Application to this compound | Outcome |

|---|---|---|---|

| Risk Identification | Process Mapping, FMEA | Identifying all potential sources of this compound formation in the synthesis and purification process. nih.gov | A comprehensive list of potential failure modes and their causes. |

| Risk Analysis | Severity, Occurrence, and Detectability Scoring | Evaluating the potential impact of each failure mode on the level of this compound. | Prioritization of risks to focus on the most critical process parameters. |

| Risk Mitigation | Control Strategy Development | Implementing enhanced process controls, raw material testing, and in-process monitoring for high-risk parameters. | A robust control strategy that proactively minimizes the formation of this compound. |

| Risk Review | Continuous Monitoring and Improvement | Ongoing monitoring of process performance and impurity levels to ensure the effectiveness of the control strategy. | Continuous improvement of the manufacturing process to maintain a high level of product quality. |

Regulatory Scientific Framework for Pharmaceutical Impurity Management

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q1A, Q3A, Q3B)

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a set of guidelines to ensure the quality of pharmaceutical products. Among these, the "Quality" guidelines, particularly Q1A, Q3A, and Q3B, provide a comprehensive framework for the control of impurities in new drug substances and products.

ICH Q1A(R2): Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. ich.orgbiobostonconsulting.comgmp-compliance.org The purpose of these studies is to understand how the quality of a substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orghelago-cz.cz This is crucial for determining the re-test period for a drug substance and the shelf life for a drug product.

For a compound like Ibrutinib (B1684441), stability testing is essential to identify potential degradation products, one of which could be Ibrutinib impurity 15. smolecule.com These studies involve subjecting the drug substance to stress conditions (forced degradation) to elucidate potential degradation pathways and to develop and validate suitable analytical methods for impurity detection. ich.org Formal stability studies are conducted on at least three primary batches of the drug substance, manufactured by a process that simulates the final production method. ich.org

The testing frequency for long-term studies is typically every three months for the first year, every six months for the second year, and annually thereafter. ich.org Accelerated stability testing, conducted under more stressful conditions, involves a minimum of three time points over a six-month period. ich.org

ICH Q3A(R2): Impurities in New Drug Substances

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.org Impurities are classified into organic impurities, inorganic impurities, and residual solvents. This compound falls under the category of an organic impurity, which can arise during the manufacturing process or storage of the drug substance. daicelpharmastandards.com

This guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.orgpda.org

Reporting Threshold: The level at or above which an impurity must be reported in the registration application.

Identification Threshold: The level at or above which an impurity's structure must be determined.

Qualification Threshold: The level at or above which the biological safety of an impurity must be established.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

ICH Q3B(R2): Impurities in New Drug Products

Complementing Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. scribd.com It specifically addresses degradation products of the active pharmaceutical ingredient (API) and reaction products of the API with excipients or the container closure system. scribd.com Similar to Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products, which are also based on the maximum daily dose of the drug substance in the product. pda.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) | 1.5% or 100 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.10% | 0.10% | 0.15% |

TDI: Total Daily Intake

Regulatory Requirements for Impurity Identification and Quantification

The identification and quantification of impurities such as this compound are fundamental to ensuring drug quality and are mandated by regulatory authorities worldwide. These requirements are largely based on the principles outlined in the ICH guidelines.

Identification

The process of identifying an impurity involves determining its chemical structure. This is required when an impurity exceeds the identification threshold stipulated in ICH Q3A or Q3B. The structural characterization of this compound, which has the IUPAC name (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl) piperidin-1-yl)-3-methoxypropan-1-one and a molecular formula of C26H28N6O3, would have been achieved through a combination of advanced analytical techniques. smolecule.compharmaffiliates.comcleanchemlab.com

Commonly employed analytical methods for the structural elucidation of pharmaceutical impurities include:

High-Performance Liquid Chromatography (HPLC): Used for the separation and isolation of the impurity from the drug substance and other impurities.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in the determination of its molecular formula and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the detailed chemical structure and stereochemistry of a molecule.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.

Suppliers of Ibrutinib impurity reference standards often provide a Certificate of Analysis (CoA) that includes characterization data from these techniques. daicelpharmastandards.com

Quantification

The quantification of impurities is the process of accurately measuring their concentration in the drug substance or product. Validated analytical procedures are required for this purpose. For this compound, quantitative analysis would typically be performed using a stability-indicating HPLC method. Such a method must be able to separate the impurity from the main component and other potential impurities, and demonstrate specificity, linearity, accuracy, precision, and a suitable limit of detection (LOD) and limit of quantification (LOQ).

The development of such methods often involves forced degradation studies to ensure that all potential degradation products are effectively separated and quantified. smolecule.com

Q & A

Q. What methodologies are recommended for structural characterization of Ibrutinib Impurity 15?

Advanced analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and tandem liquid chromatography-mass spectrometry (LC-MS/MS) are critical for elucidating the molecular structure of this compound. For example, NMR can confirm stereochemistry and functional groups, while HRMS provides accurate mass data for molecular formula determination. Method validation should include specificity, linearity, and stability assessments to ensure reproducibility .

Q. What are the common synthetic pathways leading to the formation of this compound?

Impurity 15 is typically generated during the synthesis of Ibrutinib via incomplete reactions, side reactions, or degradation of intermediates. For instance, variations in reaction conditions (e.g., temperature, pH, or catalyst activity) may lead to by-products. Researchers should replicate synthetic protocols under controlled conditions and use high-performance liquid chromatography (HPLC) to track impurity formation kinetics .

Q. Which analytical techniques are most effective for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection or LC-MS/MS are widely used for quantification. Method validation must include specificity (to distinguish Impurity 15 from other analogs), accuracy (spike-recovery experiments), and linearity (calibration curves across a clinically relevant range). Cross-validation with orthogonal methods, such as gas chromatography (GC), is recommended to confirm results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in biological activity data often arise from differences in experimental models (e.g., cell lines vs. primary cells) or assay conditions (e.g., incubation time, concentration ranges). To address this, replicate studies using standardized protocols (e.g., identical cell co-culture systems and Wnt5a stimulation conditions) and perform statistical analyses (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental strategies can assess the stability of this compound under varying physicochemical conditions?

Stability studies should include stress testing under acidic/alkaline hydrolysis, thermal degradation, and photolytic conditions. Use accelerated stability protocols (e.g., 40°C/75% relative humidity) and monitor degradation kinetics via HPLC. Data should be analyzed using Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How does this compound interact with biological systems compared to the parent drug?

Comparative studies using in vitro models (e.g., CLL cells co-cultured with CD154-expressing HeLa cells) can evaluate Impurity 15’s effects on pathways like Rac1 activation or cell proliferation. Flow cytometry and cell cycle analysis (e.g., propidium iodide staining for S/G2/M phase quantification) are essential for detecting functional differences between Impurity 15 and Ibrutinib .

Methodological Considerations

Q. How should researchers design experiments to investigate the genotoxic potential of this compound?

Follow ICH M7 guidelines, which recommend Ames tests, in vitro micronucleus assays, and computational toxicology (e.g., QSAR models). Include positive controls (e.g., ethyl methanesulfonate) and validate results across multiple batches to account for variability .

Q. What statistical approaches are appropriate for analyzing contradictory data on Impurity 15’s pharmacokinetic properties?

Employ meta-analysis techniques to harmonize data from disparate studies. Use regression models to adjust for covariates (e.g., dosage forms, patient demographics) and assess heterogeneity via I² statistics. Sensitivity analyses can identify outliers or bias in primary datasets .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing studies on this compound?

Provide detailed experimental protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms) and instrument parameters (e.g., HPLC gradient profiles). Adhere to the Beilstein Journal of Organic Chemistry guidelines, which mandate explicit descriptions of compound preparation and characterization .

Q. What criteria should be followed when presenting impurity quantification data in peer-reviewed journals?

Tabulate results with clear headings (e.g., "Batch Number," "% Impurity," "RSD") and include validation parameters (e.g., LOD, LOQ). Use SI units and avoid non-essential abbreviations. Reference prior studies to contextualize findings, ensuring citations are formatted per the journal’s style (e.g., APA, Vancouver) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.